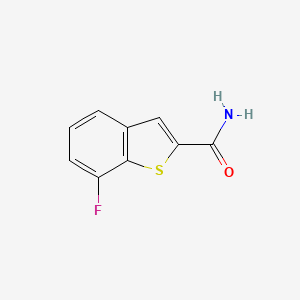

7-Fluoro-1-benzothiophene-2-carboxamide

Übersicht

Beschreibung

7-Fluoro-1-benzothiophene-2-carboxamide is a heterocyclic compound with a benzothiophene core. The presence of a fluorine atom at position 7 on the benzothiophene ring distinguishes it. Benzothiophenes are widely distributed in nature and have attracted attention due to their diverse pharmacological activities and potential applications as drugs .

2.

Synthesis Analysis

The synthesis of this compound involves the introduction of a fluorine substituent onto the benzothiophene scaffold. Various synthetic methods exist, including electrophilic fluorination, nucleophilic substitution, and transition-metal-catalyzed reactions. Researchers have developed novel approaches for constructing benzofuran rings, which may be applicable to this compound .

3.

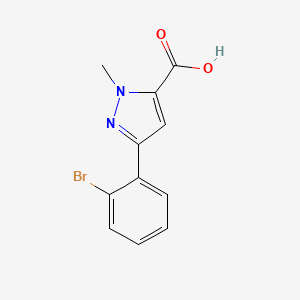

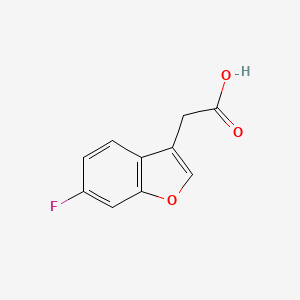

Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiophene ring fused with a carboxamide group. The fluorine atom is positioned at the seventh carbon of the benzothiophene ring. The precise bond angles, hybridization states, and interatomic distances can be determined through computational methods and spectroscopic techniques .

4.

Chemical Reactions Analysis

This compound may participate in various chemical reactions. These could include nucleophilic substitutions, cyclizations, and transformations of the carboxamide group. Investigating its reactivity with different reagents and conditions will provide insights into its synthetic versatility and potential applications .

5.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Structural Analysis

The synthesis and structural analysis of benzothiophene derivatives, including those similar to 7-Fluoro-1-benzothiophene-2-carboxamide, have been extensively explored due to their relevance in biologically active compounds. For instance, the synthesis of mono- and difluoronaphthoic acids provided insights into the methods for obtaining fluorinated versions of naphthoic acids, showcasing the importance of electrophilic fluorination and Friedel-Crafts cyclization in constructing complex aromatic systems (Tagat et al., 2002). This study illuminates the synthetic versatility of fluorinated aromatic compounds, potentially including derivatives like this compound.

Pharmacological Applications

Benzothiophene carboxamide derivatives have shown promise in various pharmacological domains. For example, certain derivatives have been identified as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase, highlighting their potential in developing antimalarial therapeutics (Banerjee et al., 2011). Additionally, benzothiophene derivatives have been recognized for their ability to inhibit phosphodiesterase 10A (PDE10A), indicating their relevance in treating disorders related to PDE10A activity (Kawamoto et al., 2019).

Material Science and Photodynamic Applications

In material science, benzothiophene derivatives have been utilized for creating photochromic materials with potential applications in bioimaging and as fluorescence switches. A study on the synthesis and properties of photochromic hybrid diarylethenes bearing benzothiophene and pyrrole moieties demonstrates the utility of benzothiophene derivatives in developing materials that can undergo reversible color changes upon exposure to light, thus offering applications in optical data storage and sensors (Guo et al., 2021).

Wirkmechanismus

Eigenschaften

IUPAC Name |

7-fluoro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNOS/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVSBKOAYRSIBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)SC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1462244.png)

![N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B1462248.png)

![3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid](/img/structure/B1462254.png)